Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
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Overview
Description
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxyethyl group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 2-hydroxyethylamine with pyrrolidine-2-carboxylic acid tert-butyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester can be compared with other similar compounds, such as:
2-(2-Hydroxyethyl)piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-5-15(13(18)19-14(2,3)4)11-12-7-6-8-16(12)9-10-17/h12,17H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQBDYBNQBZWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1CCO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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